Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the piperazine ring with cyclohexylmethyl halides.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is introduced through nucleophilic addition reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperidine and piperazine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated compounds and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperidine or piperazine rings.
Scientific Research Applications
Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.
Piperazine: Known for its use in the synthesis of various pharmaceuticals.
Cyclohexylmethyl Piperidine: Similar structure but lacks the hydroxyethyl group, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O3/c1-2-27-21(26)22-11-8-19(9-12-22)24-14-13-23(20(17-24)10-15-25)16-18-6-4-3-5-7-18/h18-20,25H,2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSBCXMDXNYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(C(C2)CCO)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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